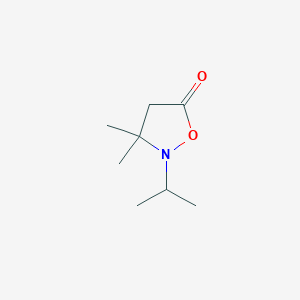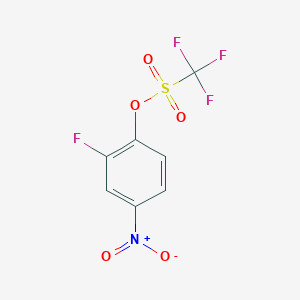
4-Nitro-2-fluorophenyl triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-fluorophenyl triflate is an organic compound with the molecular formula C7H3F4NO5S. It is a triflate ester derived from 4-nitro-2-fluorophenol and trifluoromethanesulfonic anhydride. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-fluorophenyl triflate typically involves the reaction of 4-nitro-2-fluorophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-fluorophenyl triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Scientific Research Applications
4-Nitro-2-fluorophenyl triflate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Nitro-2-fluorophenyl triflate involves its ability to act as an electrophile in various chemical reactions. The triflate group is a strong electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, where the compound serves as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl triflate
- 2-Fluorophenyl triflate
- 4-Nitro-2-chlorophenyl triflate
Uniqueness
4-Nitro-2-fluorophenyl triflate is unique due to the presence of both nitro and fluorine substituents on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial production.
Properties
Molecular Formula |
C7H3F4NO5S |
|---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
(2-fluoro-4-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H |
InChI Key |
WZLYBEMTSGJUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


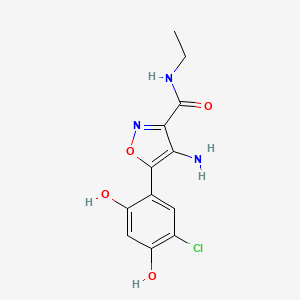

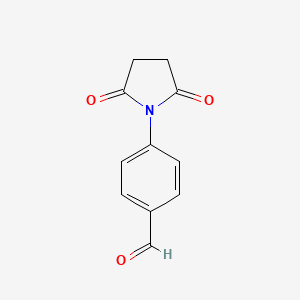

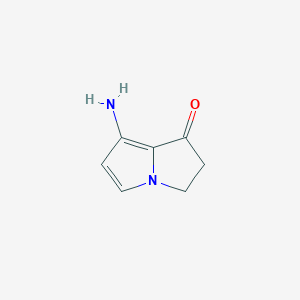
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-(Bromomethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12867253.png)

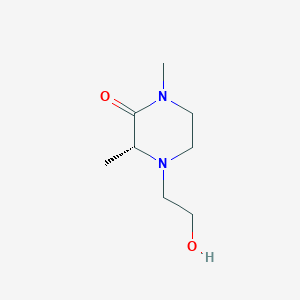

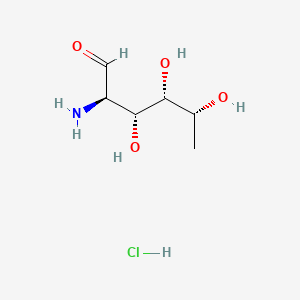
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)
